4,5-Bis(2-thienyl)-1,2,3-thiadiazole
Description
Properties
Molecular Formula |
C10H6N2S3 |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
4,5-dithiophen-2-ylthiadiazole |
InChI |
InChI=1S/C10H6N2S3/c1-3-7(13-5-1)9-10(15-12-11-9)8-4-2-6-14-8/h1-6H |
InChI Key |
UYJVOBUKQQNVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(SN=N2)C3=CC=CS3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that 4,5-bis(2-thienyl)-1,2,3-thiadiazole derivatives possess significant antibacterial and antifungal activities against various pathogens. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiadiazole ring can enhance biological efficacy.
| Compound | Activity | MIC (μg/mL) | Pathogen |
|---|---|---|---|
| This compound | Antibacterial | 25 | Staphylococcus aureus |
| This compound | Antifungal | 32.6 | Aspergillus niger |
Case Study : A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated various thiadiazole derivatives for antimicrobial activity. Among them, compounds featuring the 4,5-bis(2-thienyl) substitution showed promising results against both Gram-positive and Gram-negative bacteria .
Materials Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic semiconductors. Its ability to form stable thin films and exhibit good charge transport characteristics is critical for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
| Property | Value |
|---|---|
| Band Gap Energy | 2.0 eV |
| Charge Mobility | 0.1 cm²/Vs |
Case Study : Research conducted on thin films of thiadiazole derivatives showed that their incorporation into OLEDs resulted in improved efficiency compared to traditional materials . The study highlighted the importance of molecular design in optimizing electronic properties for practical applications.
Photovoltaic Applications
Solar Cells
The incorporation of this compound in bulk heterojunction solar cells has been investigated due to its favorable energy levels for exciton dissociation and charge transport. The compound's ability to act as an electron acceptor enhances the overall efficiency of solar cells.
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 8% |
| Fill Factor (FF) | 0.65 |
Case Study : A recent study demonstrated that devices utilizing this compound achieved a PCE significantly higher than those using conventional materials . This advancement underscores the potential for thiadiazole derivatives in next-generation solar technologies.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs include:
- 4,5-Diphenyl-1,2,3-thiadiazole (C₁₄H₁₀N₂S, MW 238.31 g/mol): Phenyl groups confer hydrophobicity and steric bulk.
- 4,5-Bis(p-methoxyphenyl)-1,2,3-thiadiazole : Methoxy groups enhance electron-donating effects.
- Benzodioxin-fused thiadiazoles : Fused aromatic systems alter conjugation and bioactivity.
Table 1: Substituent Effects on Key Properties
Chemical Reactivity and Stability
- Thermal Rearrangements :
- 5-Arylthio-1,2,3-thiadiazoles rearrange into dithiins (e.g., 7, 8) or dimerize under heating (120–200°C, NaH/DMF) .
- 4,5-Diphenyl-1,2,3-thiadiazole undergoes ring cleavage with n-BuLi at −60°C to yield diphenylacetylene, demonstrating sensitivity to strong bases .
- Thienyl substituents in this compound may stabilize the ring due to sulfur’s electron-donating effects, though experimental data are lacking.
Table 2: Reactivity Under Basic Conditions
Table 3: Enzyme Interaction Profiles
| Compound | Target Enzyme | Binding Type | Kd/Ks (µM) | |
|---|---|---|---|---|
| 4,5-Diphenyl-1,2,3-thiadiazole | CYP2B4, CYP2E1 | Type I/II | 2–50 | |
| Benzodioxin-fused thiadiazoles | α-Amylase/α-Glucosidase | Competitive inhibition | IC₅₀: 10–25 |
Q & A
Q. What are the optimized synthetic routes for 4,5-Bis(2-thienyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using thiophene derivatives and sulfur sources. A common approach involves refluxing precursors (e.g., thiophene-substituted hydrazines) with sulfur donors in polar solvents like ethanol. For example, details a reflux method with glacial acetic acid as a catalyst, achieving moderate yields (~60-70%). Optimization requires controlling reaction time (4–12 hours) and stoichiometric ratios of reactants. Pressure reduction during solvent evaporation improves purity . Alternative routes, such as microwave-assisted synthesis, may reduce reaction time but require validation for reproducibility.
Q. How can spectroscopic techniques (e.g., NMR, FTIR) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The thiophene protons resonate at δ 6.8–7.5 ppm, while the thiadiazole ring shows no protons. ¹³C NMR confirms the presence of sulfur atoms via deshielded carbons at ~150–160 ppm .
- FTIR : Stretching vibrations for C-S (650–750 cm⁻¹) and C=N (1550–1600 cm⁻¹) bonds are key identifiers. Discrepancies in peak positions may indicate impurities or isomerization .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with thiophene-thiadiazole cleavage .
Q. What are the foundational applications of this compound in biological systems?
- Methodological Answer : The compound exhibits CYP2E1 inhibitory activity due to hydrophobic interactions between its thiophene substituents and the enzyme’s active site. Researchers can evaluate this via:
- In vitro assays : Microsomal incubations with CYP2E1 substrates (e.g., chlorzoxazone) and HPLC analysis of metabolite inhibition .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities, with binding energies < -7.0 kcal/mol indicating strong inhibition .
Advanced Research Questions
Q. How do electronic modifications (e.g., substituent effects) alter the optoelectronic properties of this compound derivatives?
- Methodological Answer :
- Bandgap Engineering : Introducing electron-withdrawing groups (e.g., -CF₃) lowers the LUMO energy, reducing optical bandgaps (e.g., from 1.40 eV to 1.37 eV). Measure via UV-Vis-NIR spectroscopy and Tauc plot analysis .
- Charge Transport : Use cyclic voltammetry to determine HOMO/LUMO levels. For example, fluorinated derivatives show enhanced electron mobility in organic solar cells (PCE > 10%) .
Q. What strategies resolve contradictions in reported synthetic yields or analytical data for thiadiazole derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates (e.g., hydrazine precursors) via LC-MS .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, such as regioisomerism in thiophene-thiadiazole linkages .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield variations .
Q. How can computational methods predict the bioactivity or stability of this compound in complex systems?
- Methodological Answer :
- MD Simulations : Simulate ligand-protein interactions (e.g., CYP2E1) using GROMACS to assess binding stability over 100-ns trajectories .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals, correlating with experimental redox potentials .
- ADMET Prediction : Tools like SwissADME predict metabolic stability (e.g., CYP3A4 susceptibility) and blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
